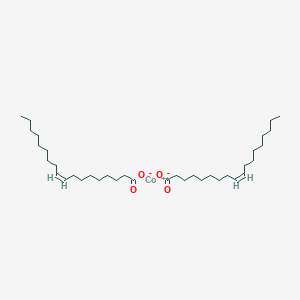
Tetrahydroharmine
Overview
Description
Tetrahydroharmine is a fluorescent indole alkaloid that occurs naturally in the tropical liana species Banisteriopsis caapi . It is a reversible inhibitor of monoamine oxidase A and also inhibits the reuptake of serotonin . This compound is known for its psychoactive properties and is a significant component of the traditional Amazonian brew, Ayahuasca .
Mechanism of Action
Target of Action
Tetrahydroharmine (THH), a fluorescent indole alkaloid found in the tropical liana species Banisteriopsis caapi , primarily targets the Monoamine Oxidase A (MAO-A) enzyme . It also interacts with serotonin transporters , inhibiting the reuptake of serotonin .
Mode of Action
THH acts as a reversible inhibitor of the MAO-A enzyme . Additionally, THH inhibits the reuptake of serotonin, contributing to an increased concentration of serotonin in the synaptic cleft .
Biochemical Pathways
The primary biochemical pathway affected by THH is the serotonergic system . By inhibiting MAO-A, THH prevents the breakdown of serotonin, leading to increased levels of this neurotransmitter . The inhibition of serotonin reuptake further enhances the concentration of serotonin in the synaptic cleft .
Pharmacokinetics
The pharmacokinetics of THH involve its absorption and distribution following the administration of ayahuasca, a brew that contains THH . The harmala alkaloids in ayahuasca, including THH, act as potent inhibitors of MAO-A, preventing the extensive first-pass degradation of DMT into 3-indole-acetic acid (3-IAA) and enabling sufficient amounts of DMT to reach the brain .
Result of Action
The result of THH’s action is an increase in the levels of serotonin in the brain due to the inhibition of MAO-A and the prevention of serotonin reuptake . This leads to the psychoactive effects associated with ayahuasca, including altered states of consciousness .
Action Environment
The environment can influence the action of THH. For instance, the presence of other compounds in the ayahuasca brew can affect the bioavailability and efficacy of THH . Additionally, individual factors such as metabolism rate and the presence of certain enzymes can also influence the effects of THH .
Biochemical Analysis
Biochemical Properties
Tetrahydroharmine, like other harmala alkaloids in Banisteriopsis caapi, is a reversible inhibitor of monoamine oxidase A (RIMA), but it also inhibits the reuptake of serotonin . This dual action makes this compound unique among the harmala alkaloids .
Cellular Effects
This compound’s inhibition of monoamine oxidase A and serotonin reuptake can have significant effects on cellular function. By inhibiting monoamine oxidase A, this compound prevents the breakdown of monoamines, neurotransmitters that include serotonin, melatonin, and dopamine . This can lead to increased levels of these neurotransmitters in the brain, which can affect mood, sleep, and other physiological functions .
Molecular Mechanism
The primary mechanism of action for this compound is its ability to inhibit monoamine oxidase A and serotonin reuptake . Monoamine oxidase A is an enzyme that breaks down monoamines, while serotonin reuptake is a process by which serotonin is reabsorbed into the neuron that released it . By inhibiting these processes, this compound increases the levels of monoamines in the brain .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are biphasic. Initial effects include reduced power in the alpha band (8–13 Hz) after 50 minutes from ingestion of the brew. Later effects include increased slow- and fast-gamma power (30–50 and 50–100 Hz, respectively) between 75 and 125 minutes . These effects are significantly associated with circulating levels of Ayahuasca’s chemical compounds, including this compound .
Dosage Effects in Animal Models
In animal models, the tremor-inducing effects of harmala alkaloids, including this compound, are dose-dependent . Doses of 10–20 mg/kg are frequently employed in rats; mice require approximately twice that .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of monoamines. It acts as a reversible inhibitor of monoamine oxidase A, an enzyme that plays a key role in the breakdown of monoamines .
Preparation Methods
Tetrahydroharmine can be synthesized through various methods. One common approach involves the intermolecular condensation, selective reduction, and intramolecular cyclization starting from phthalic anhydrides and tryptamine. Another method includes the Pictet-Spengler reaction, which has been used in the total synthesis of related compounds
Chemical Reactions Analysis
Tetrahydroharmine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form harmine and harmaline.
Reduction: Reduction of related compounds yields this compound.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other harmala alkaloids such as harmine and harmaline.
Scientific Research Applications
Tetrahydroharmine has several scientific research applications:
Comparison with Similar Compounds
Tetrahydroharmine is similar to other harmala alkaloids such as harmine, harmaline, and harmol . it is unique in its dual action as both a monoamine oxidase A inhibitor and a serotonin reuptake inhibitor . This makes it particularly effective in modulating serotonin levels compared to its counterparts .
Similar Compounds
- Harmine
- Harmaline
- Harmol
- N,N-Dimethyltryptamine (DMT)
Properties
IUPAC Name |
7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901873 | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17019-01-1, 486-93-1 | |
| Record name | (±)-Tetrahydroharmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydroharmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leptaflorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROHARMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


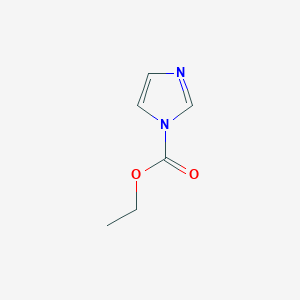
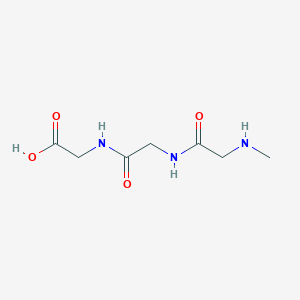
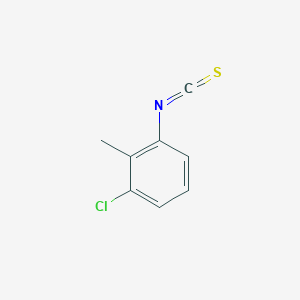
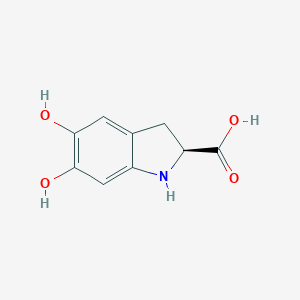
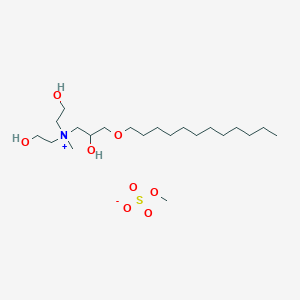
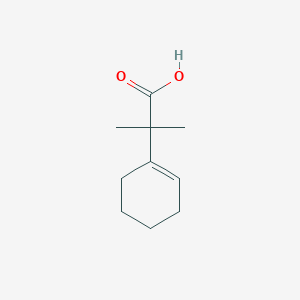
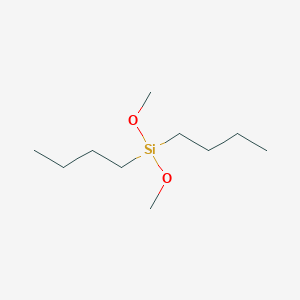
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
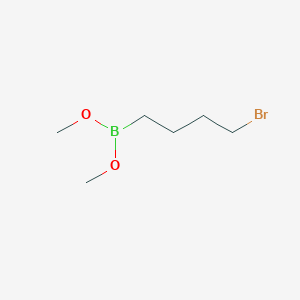
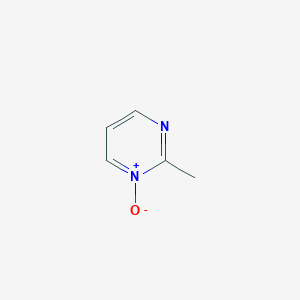
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
